molecular formula C15H12FNO3 B6404846 5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261912-43-9

5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6404846
CAS No.: 1261912-43-9
M. Wt: 273.26 g/mol
InChI Key: LCJCPNDUFPHYHL-UHFFFAOYSA-N
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Description

5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C15H12FNO3 and a molecular weight of 273.26 g/mol. This compound is significant in scientific research due to its unique structure and properties, which make it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
  • 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Uniqueness

5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-fluoro-2-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-17-14(18)10-4-2-3-9(7-10)12-6-5-11(16)8-13(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJCPNDUFPHYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690644
Record name 4-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-43-9
Record name 4-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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